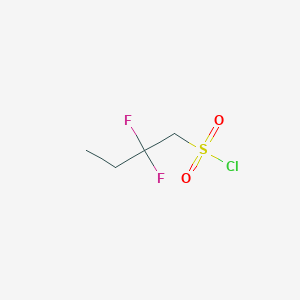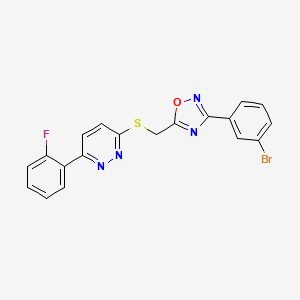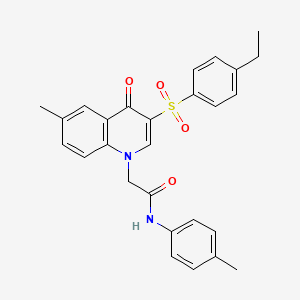
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine, also known as PF-06463922, is a small molecule inhibitor that is being developed for the treatment of cancer. It is a potent and selective inhibitor of the kinase enzyme, protein kinase B (AKT), which is a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer cells.
Mécanisme D'action
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is a selective inhibitor of AKT, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation, survival, and migration. By inhibiting AKT, N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine blocks the downstream effects of this pathway, leading to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has been shown to have potent anti-tumor effects in preclinical models of cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has been shown to enhance the efficacy of other anti-cancer drugs, suggesting that it may have potential for use in combination therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is its selectivity for AKT, which reduces the risk of off-target effects. It is also highly potent, with low nanomolar IC50 values in vitro. However, one limitation of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine research. One area of interest is the development of combination therapies that include N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine, as it has been shown to enhance the efficacy of other anti-cancer drugs. Another area of interest is the development of more soluble formulations of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine, which would make it easier to administer in vivo. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine in humans.
Méthodes De Synthèse
The synthesis of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine involves several steps, including the reaction of 5-fluoropyridine-2-carboxylic acid with 5,6-dimethylpyrimidine-4-amine to form the corresponding acid chloride. This is then reacted with an amine to produce the final product. The synthesis has been optimized to produce a high yield and purity of N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine.
Applications De Recherche Scientifique
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent anti-tumor activity in a wide range of cancer cell lines, including those that are resistant to other targeted therapies. N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel, in preclinical models.
Propriétés
IUPAC Name |
N-(5-fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-7-8(2)14-6-15-11(7)16-10-4-3-9(12)5-13-10/h3-6H,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGZBUAPIPPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NC2=NC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoropyridin-2-yl)-5,6-dimethylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

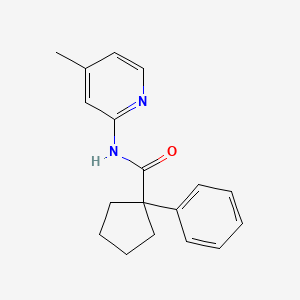
![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)

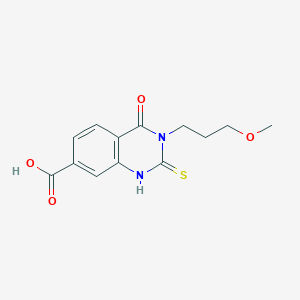
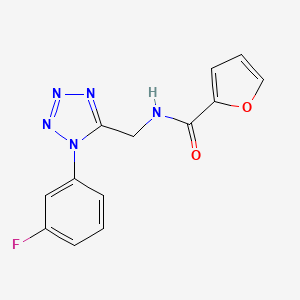
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2680358.png)
![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)
![6-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680361.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B2680364.png)

![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)
